molecular formula C16H16N2O4S B14023177 Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate CAS No. 69310-91-4

Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14023177
CAS No.: 69310-91-4
M. Wt: 332.4 g/mol
InChI Key: LIWQKHOSGMYYSE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction produces a hexahydrobenzothienopyrimidine derivative, which is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative. Subsequent reactions with secondary amines and hydrazine hydrate, followed by cyclization with formic acid, yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile : Similar structure but with different substituents.
  • Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate : Similar core structure but different functional groups.

Uniqueness

Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of a pyrano[2,3-d]pyrimidine core with a sulfanylidene group.

Properties

CAS No.

69310-91-4

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-2-21-15(20)10-8-11-13(19)17-16(23)18-14(11)22-12(10)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H2,17,18,19,23)

InChI Key

LIWQKHOSGMYYSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC(=S)NC2=O)OC1C3=CC=CC=C3

Origin of Product

United States

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